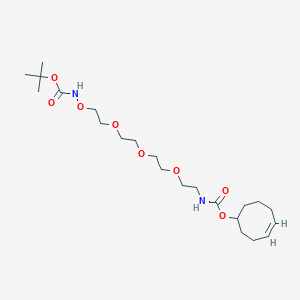
TCO-PEG2-oxyamineBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG2-oxyamineBoc: is a chemical compound that belongs to the class of polyethylene glycol linkers. It is characterized by the presence of an oxyamine group, which can react with aldehydes to form reversible oxime bonds. This compound is widely used in bioorthogonal chemistry, particularly in the field of click chemistry, due to its ability to form stable carbon-nitrogen bonds upon reduction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-oxyamineBoc typically involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and an oxyamine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The final product is then purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: TCO-PEG2-oxyamineBoc undergoes several types of chemical reactions, including:
Oxidation: The oxyamine group can be oxidized to form oxime bonds.
Reduction: The oxime bonds can be reduced to form stable carbon-nitrogen bonds.
Substitution: The compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include oxime derivatives, reduced amines, and substituted derivatives of this compound .
科学研究应用
Chemistry: TCO-PEG2-oxyamineBoc is extensively used in chemical synthesis for the preparation of complex molecules. Its ability to form stable bonds with aldehydes and ketones makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used for bioconjugation and molecular imaging. It facilitates the labeling and tagging of biomolecules, enabling the study of biological processes at the molecular level .
Medicine: The compound is used in the development of targeted drug delivery systems. Its bioorthogonal properties allow for the precise delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects .
Industry: In industrial applications, this compound is used in the production of advanced materials with enhanced properties. It is also employed in the development of diagnostic tools and sensors .
作用机制
The mechanism of action of TCO-PEG2-oxyamineBoc involves its ability to form reversible oxime bonds with aldehydes and ketones. Upon reduction, these oxime bonds are converted into stable carbon-nitrogen bonds. This bioorthogonal reaction is highly specific and occurs rapidly, making it suitable for various applications in chemistry and biology .
相似化合物的比较
TCO-PEG-oxyamine: Similar in structure but with different PEG chain lengths.
TCO-PEG-biotin: Contains a biotin moiety for biotin-streptavidin interactions.
TCO-PEG-maleimide: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness: TCO-PEG2-oxyamineBoc is unique due to its specific combination of TCO, PEG, and oxyamine groups. This combination provides exceptional reactivity and stability, making it highly suitable for bioorthogonal chemistry applications .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O7/c1-20(2,3)29-19(24)22-27-16-15-26-14-13-25-12-11-21-18(23)28-17-9-7-5-4-6-8-10-17/h4-5,17H,6-16H2,1-3H3,(H,21,23)(H,22,24)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXWKFGIQFTSW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCCC=CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCC/C=C/CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)

![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)






![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)


![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)

